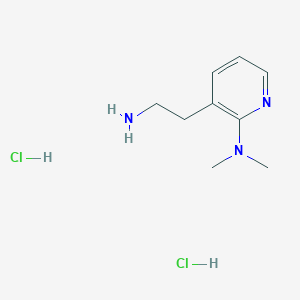
3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride” is a complex organic molecule. It contains an aminoethyl group (-NH2CH2CH2-) and a dimethylpyridin-2-amine group, which suggests that it might have properties common to amines . Amines are derivatives of ammonia and can be primary, secondary, or tertiary depending on the number of alkyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino groups (-NH2) are typically nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amino groups might make the compound soluble in water .科学的研究の応用
Metalation and Bonding Properties
The compound exhibits significant chemical properties, as seen in a study where the metalation of 2-(aminomethyl)pyridine and subsequent reactions highlighted the formation of various complexes. The study showcased the compound's ability to undergo metalation with dimethylzinc, leading to the formation of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide. This property is crucial in understanding the bonding and structural configuration of chemical complexes (Westerhausen et al., 2001).
Interaction in Crystalline Structures
3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride also shows significant interaction capabilities in crystalline structures. For instance, in the crystallographic study of N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, the compound demonstrated the ability to form stable tautomeric equilibriums in various solvents, indicating its potential in forming and stabilizing complex molecular structures (Nazır et al., 2000).
Formation of Hydrogen Bonds and Complexes
The compound's potential in forming hydrogen bonds and complexes was further evidenced in a study where 1,2-bis(4-pyridyl)ethane showed significant interactions with 3-aminobenzoic acid molecules. This interaction led to the formation of extended structures through amine and carboxyl group N—H⋯O=C interactions, showcasing the compound's utility in generating complex molecular architectures (Shen & Lush, 2010).
Applications in Synthesis and Medicinal Chemistry
The compound has applications in synthesis and medicinal chemistry. For instance, a study reported the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. This process highlighted the compound's role in the synthesis of molecular scaffolds, which are crucial in medicinal chemistry for adapting to three-dimensional binding sites of biological targets (Schmid et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(2)9-8(5-6-10)4-3-7-11-9;;/h3-4,7H,5-6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRJDKYMLPKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


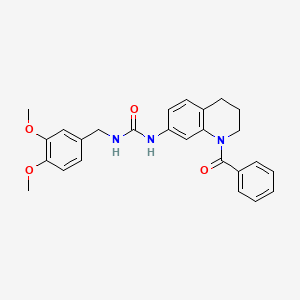

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
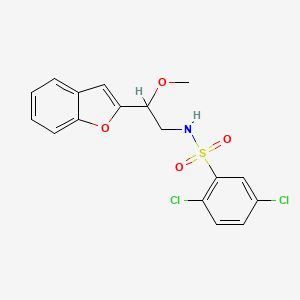
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
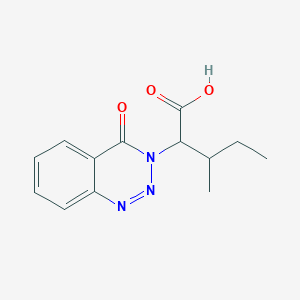

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

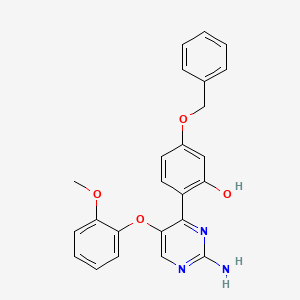
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)